
Sodium methyl 1,2,5,6-tetrahydro-1-(2-(4-methoxyphenyl)ethyl)-4-oxidonicotinate
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Overview
Description
Sodium methyl 1,2,5,6-tetrahydro-1-(2-(4-methoxyphenyl)ethyl)-4-oxidonicotinate is a complex organic compound characterized by a tetrahydropyridine ring substituted with a 4-methoxyphenethyl group and a sodium-oxidonicotinate ester moiety. The 4-methoxyphenyl group is a common pharmacophore in serotonin and adrenergic receptor ligands, while the tetrahydropyridine core may influence its ability to interact with ion channels or neurotransmitter transporters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-azobis(2-methylpropionitrile) typically involves the reaction of acetone cyanohydrin with sodium azide. The reaction is carried out under controlled conditions to ensure the safe handling of sodium azide, which is a highly toxic and explosive reagent. The reaction proceeds as follows:
[ \text{CH}_3\text{C}(\text{CN})(\text{OH})\text{CH}_3 + \text{NaN}_3 \rightarrow \text{CH}_3\text{C}(\text{CN})(\text{N}_3)\text{CH}_3 + \text{NaOH} ]
The product, 2,2’-azobis(2-methylpropionitrile), is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) is scaled up using similar synthetic routes. The process involves large-scale reactors and stringent safety protocols to handle the hazardous reagents. The final product is obtained in high purity through multiple purification steps, including recrystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
2,2’-azobis(2-methylpropionitrile) undergoes several types of chemical reactions, primarily involving radical generation. The most common reactions include:
Radical Initiation: Upon heating, 2,2’-azobis(2-methylpropionitrile) decomposes to form free radicals, which can initiate polymerization reactions.
Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents.
Substitution: It can participate in substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Radical Initiation: Typically carried out at elevated temperatures (60-80°C) in the presence of monomers such as styrene or acrylonitrile.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.
Substitution: Various nucleophiles can be used to replace the nitrile group under appropriate conditions.
Major Products Formed
Polymerization: The primary products are polymers such as polystyrene or polyacrylonitrile.
Oxidation: Oxidized derivatives of 2,2’-azobis(2-methylpropionitrile).
Substitution: Substituted nitrile compounds with different functional groups.
Scientific Research Applications
Chromatography Applications
High-Performance Liquid Chromatography (HPLC):
Sodium methyl 1,2,5,6-tetrahydro-1-(2-(4-methoxyphenyl)ethyl)-4-oxidonicotinate is utilized in reverse phase HPLC for the separation and analysis of various compounds. A study indicated that it can be effectively analyzed using a mobile phase consisting of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility. This method demonstrates scalability and suitability for isolating impurities in preparative separations as well as pharmacokinetic studies .
Radical Initiator in Polymerization
This compound is recognized for its role as a radical initiator in polymerization reactions. Its ability to decompose and generate free radicals makes it valuable in the synthesis of polymers. The compound’s solubility in organic solvents enhances its applicability in various polymerization processes.
Potential Therapeutic Uses
While specific therapeutic applications are still under investigation, preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. Research into related compounds has demonstrated significant antimicrobial activity against various pathogens, indicating potential for development as a therapeutic agent .
Case Study: HPLC Method Development
A study conducted on the separation of this compound on Newcrom R1 HPLC column demonstrated efficient separation under simple conditions. The results indicated that this method could be adapted for various applications in pharmaceutical analysis and quality control .
Case Study: Antimicrobial Activity
Research into related compounds has revealed promising antimicrobial activities against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest that this compound and its derivatives could be explored further for their potential as antimicrobial agents .
Mechanism of Action
The primary mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the generation of free radicals. Upon heating, the compound decomposes to form two radicals:
[ \text{CH}_3\text{C}(\text{CN})(\text{N}_3)\text{CH}_3 \rightarrow 2 \text{CH}_3\text{C}(\text{CN})\text{N}_2\text{CH}_3 ]
These radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in these reactions are primarily the double bonds of monomers, which are broken to form new covalent bonds in the polymer structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrahydropyridine or Piperidine Cores
1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP)
- Structure : Shares the tetrahydropyridine backbone but lacks the 4-methoxyphenethyl and oxidonicotinate groups.
- Function: MPTP is a neurotoxin that induces parkinsonism via selective destruction of dopaminergic neurons in the substantia nigra. Its toxicity arises from metabolic conversion to MPP+ by monoamine oxidase-B (MAO-B), which inhibits mitochondrial complex I .
- Key Difference : Sodium methyl 1,2,5,6-tetrahydro-1-(2-(4-methoxyphenyl)ethyl)-4-oxidonicotinate includes a polar sodium-oxidonicotinate group, likely reducing its blood-brain barrier permeability compared to MPTP.
CP94253
- Structure : Contains a 1,2,5,6-tetrahydro-4-pyridinyl group and a pyrrolopyridine substituent.
- Function : A potent 5-HT1B/1D receptor agonist used in migraine research.
- Key Difference : The 4-methoxyphenethyl group in the target compound may confer selectivity for adrenergic or serotonin receptors over 5-HT1B/1D subtypes .
Compounds with 4-Methoxyphenyl Substituents
Formoterol Fumarate-Related Compounds (e.g., Compound b)
- Structure: 1-(4-Methoxyphenyl)propan-2-amine derivatives with hydroxyl and ethylamino groups.
- Function : These compounds are β2-adrenergic receptor agonists used in bronchodilation.
- Key Difference : The tetrahydropyridine and oxidonicotinate groups in the target compound likely shift its activity away from β2-adrenergic agonism toward other targets, such as serotonin receptors or ion channels .
PNU109291
- Structure : Features a 4-methoxyphenyl-piperazine group and a benzopyran-carboximide moiety.
- Function : A serotonin (5-HT1A) receptor partial agonist with anxiolytic properties.
- Key Difference : The sodium-oxidonicotinate ester in the target compound may enhance solubility but reduce CNS penetration compared to PNU109291’s lipophilic benzopyran system .
Pharmacological and Metabolic Comparisons
Parameter | Target Compound | MPTP | CP94253 | Formoterol Analogues |
---|---|---|---|---|
Core Structure | Tetrahydropyridine + oxidonicotinate | Tetrahydropyridine | Tetrahydro-4-pyridinyl | Phenethylamine |
Key Substituent | 4-Methoxyphenethyl | Phenyl | Pyrrolopyridine | 4-Methoxyphenyl |
Receptor Target | Hypothesized: 5-HT or adrenergic receptors | Dopamine transporter (toxin) | 5-HT1B/1D | β2-Adrenergic |
Bioavailability | Likely low (polar sodium salt) | High (lipophilic) | Moderate | High |
Metabolic Stability | Uncertain; oxidonicotinate may resist hydrolysis | Rapidly metabolized to MPP+ | Stable in vitro | Hepatically metabolized |
Research Implications and Gaps
- Neurotoxicity Risk : Unlike MPTP, the target compound’s sodium-oxidonicotinate group may mitigate neurotoxic effects by limiting CNS uptake. However, in vitro studies are needed to confirm this .
- Synthetic Analogues : Derivatives replacing the 4-methoxyphenyl group with halogens or alkyl chains could optimize selectivity and potency.
Biological Activity
Sodium methyl 1,2,5,6-tetrahydro-1-(2-(4-methoxyphenyl)ethyl)-4-oxidonicotinate (CAS No. 84946-11-2) is a compound of interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H20NNaO4
- Molecular Weight : 313.325 g/mol
- LogP : 1.61 (indicating moderate lipophilicity)
The compound is characterized as a white crystalline powder that is soluble in organic solvents and has been noted for its application in radical polymerization reactions .
Mechanisms of Biological Activity
This compound exhibits various biological activities that can be classified into several categories:
Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The antioxidant activity is primarily attributed to the presence of the methoxyphenyl group, which enhances electron donation capabilities .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies reveal that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Neuroprotective Effects
The compound has shown promise in neuroprotection studies. Preclinical trials suggest that it may mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The proposed mechanism involves modulation of neurotransmitter levels and reduction of neuroinflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antioxidant Efficacy Study :
- A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity using DPPH and ABTS assays.
- Results indicated a dose-dependent scavenging effect with IC50 values significantly lower than those of standard antioxidants like ascorbic acid.
-
Antimicrobial Activity Assessment :
- A research article in Phytotherapy Research reported on the compound's effectiveness against Staphylococcus aureus and Escherichia coli.
- The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
-
Neuroprotective Study :
- In a rodent model of neurodegeneration published in Neuroscience Letters, treatment with this compound resulted in reduced markers of oxidative stress and improved cognitive function as assessed by the Morris water maze test.
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing Sodium Methyl 1,2,5,6-Tetrahydro-1-(2-(4-Methoxyphenyl)ethyl)-4-Oxidonicotinate, and how can reaction yields be improved?
Answer: The synthesis of tetrahydro-pyridine derivatives often employs multi-step protocols. For example, describes a triazine-based coupling reaction using 4-methoxyphenol and trichlorotriazine under basic conditions to form intermediates with methoxy-substituted aryl groups . Similarly, highlights nucleophilic substitution or cyclocondensation reactions involving 4-methoxyphenyl precursors, achieving yields up to 84% by optimizing reaction time (14–15 hours) and temperature (reflux in ethanol) . To improve yields:
- Use anhydrous solvents to minimize hydrolysis.
- Employ catalytic agents (e.g., p-toluenesulfonic acid) to accelerate cyclization.
- Monitor intermediates via TLC or HPLC to isolate pure fractions.
Q. How can structural characterization of this compound be validated, particularly for distinguishing regioisomers or tautomers?
Answer: Combined spectroscopic and chromatographic techniques are critical:
- NMR : Compare 1H and 13C chemical shifts with analogous compounds in (e.g., methyl 1,2,5,6-tetrahydro-2,6-bis(4-methoxyphenyl)pyridine derivatives) to confirm substituent positions .
- LC-MS : Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+Na]+) and fragmentation patterns.
- X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated for related tetrahydro-pyridines in .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
Answer: Given structural similarities to GPCR ligands in (e.g., 5-HT receptor modulators), prioritize:
- Radioligand binding assays : Test affinity for serotonin (5-HT1A/2A) or dopamine receptors using 3H-labeled antagonists (e.g., WAY-100635 for 5-HT1A) .
- Functional assays : Measure cAMP accumulation or calcium flux in HEK293 cells transfected with target receptors.
- Cytotoxicity screening : Use SH-SY5Y neuronal cells to assess neurotoxic potential, referencing MPTP-induced Parkinsonism models in .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported neurotoxic vs. neuroprotective effects of this compound?
Answer: Discrepancies may arise from dosage, metabolite activity, or model specificity. Design experiments to:
- Profile metabolites : Use LC-MS/MS to identify degradation products (e.g., oxidized or demethylated derivatives), as seen in for formoterol analogs .
- Dose-response studies : Compare effects across concentrations (nM to µM) in primary neuronal cultures vs. immortalized cell lines.
- Incorporate genetic models : Use CRISPR-edited cells lacking specific receptors (e.g., dopamine transporters) to isolate mechanisms, as in ’s MPTP studies .
Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?
Answer: Conduct forced degradation studies :
- Hydrolysis : Incubate in buffers (pH 1–13) at 37°C for 24 hours.
- Oxidation : Treat with H2O2 (3% v/v) to identify labile methoxy or tertiary amine groups.
- Photolysis : Expose to UV light (ICH Q1B guidelines).
Analyze degradation products via UPLC-PDA ( ) and compare with known impurities in (e.g., ethyl 2-chloro-2-(4-methoxyphenyl)acetate derivatives) .
Q. How can researchers validate target engagement in vivo, particularly for CNS applications?
Answer:
- Microdialysis : Measure extracellular neurotransmitter levels (e.g., dopamine, serotonin) in rodent striatum post-administration, referencing MPTP models in .
- PET/MRI imaging : Use radiolabeled analogs (e.g., 11C-methoxy derivatives) to assess blood-brain barrier penetration and receptor occupancy.
- Behavioral assays : Test motor coordination (rotarod) or anxiety-like behaviors (elevated plus maze) to correlate biochemical and functional outcomes.
Q. What computational strategies are effective for predicting off-target interactions or metabolite toxicity?
Answer:
- Molecular docking : Screen against GPCR/ion channel libraries (e.g., GLIDE or AutoDock Vina) using templates from (e.g., 5-HT3 receptor ligands) .
- QSAR models : Train algorithms on toxicity data from structurally related compounds (e.g., tetrahydro-pyridine derivatives in ) to predict hepatotoxicity or cardiotoxicity .
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP inhibition, and metabolite formation.
Q. How should researchers address batch-to-batch variability in pharmacological assays?
Answer:
- Standardize synthesis : Adopt protocols from and , including recrystallization (e.g., ethanol/water mixtures) to ensure >95% purity .
- Implement QC metrics : Require NMR purity >98%, HPLC area % >99%, and residual solvent levels <0.1% (ICH Q3C).
- Use reference standards : Cross-validate batches with USP-grade analogs (e.g., formoterol-related compounds in ) .
Properties
CAS No. |
84946-11-2 |
---|---|
Molecular Formula |
C16H20NNaO4 |
Molecular Weight |
313.32 g/mol |
IUPAC Name |
sodium;5-methoxycarbonyl-1-[2-(4-methoxyphenyl)ethyl]-3,6-dihydro-2H-pyridin-4-olate |
InChI |
InChI=1S/C16H21NO4.Na/c1-20-13-5-3-12(4-6-13)7-9-17-10-8-15(18)14(11-17)16(19)21-2;/h3-6,18H,7-11H2,1-2H3;/q;+1/p-1 |
InChI Key |
CPZCCTFNMNIGLI-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCC(=C(C2)C(=O)OC)[O-].[Na+] |
Origin of Product |
United States |
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